molecular formula C14H10F3N3O2S B2644111 1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine CAS No. 883104-48-1

1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine

Cat. No. B2644111
CAS RN: 883104-48-1
M. Wt: 341.31
InChI Key: QYRADQYFNIPBTG-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C14H10F3N3O2S. It has an average mass of 341.308 Da and a monoisotopic mass of 341.044586 Da .


Synthesis Analysis

The compound contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis and Properties of Fluorinated Polyamides : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides with inherent viscosities of 0.70–1.06 dL g−1. These polymers were amorphous, soluble in organic solvents, and could be cast into transparent, flexible films. They exhibited glass transition temperatures between 280 and 318 °C and 10% weight loss temperatures from 485 °C to 516 °C. The polymers had low dielectric constants and high transparency, with ultraviolet-visible absorption cut-off wavelengths in the 374–382 nm range (Liu et al., 2013).

Catalysis and Chemical Reactions

  • Ionic Liquid 1-Sulfopyridinium Chloride as Catalyst : A novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized. It was used as an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic and hetero-aromatic aldehydes under mild conditions (Moosavi‐Zare et al., 2013).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Heterocycles : New heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole were synthesized and showed potential for antimicrobial applications. These compounds, upon reacting with various chemicals, formed pyrazoles, isoxazoles, pyrimidinethiones, and other derivatives, some of which demonstrated promising antimicrobial properties (El‐Emary et al., 2002).

Molecular Structure and Bonding

  • Structural Analysis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines : Studies on the molecular conformations and hydrogen bonding of various 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular structures. The compounds exhibited different hydrogen bonding patterns forming dimers, ribbons, and sheets, which were analyzed to understand the relationships between molecular conformation and structural properties (Sagar et al., 2017).

Novel Synthesis Methods

  • Development of Heterocyclic Sulfonyl Chlorides and Fluorides : A sulfur-functionalized aminoacrolein derivative was used for the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. This methodology demonstrated rapid access to a variety of heterocyclic compounds, including pyrimidines and pyridines, which could have multiple applications in medicinal chemistry (Tucker et al., 2015).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-9-2-4-10(5-3-9)23(21,22)20-12-6-7-18-8-11(12)13(19-20)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRADQYFNIPBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=NC=C3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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